molecular formula C12H16N2O2 B137404 4-Methyl-piperazine-1-carboxylic acid phenyl ester CAS No. 132906-06-0

4-Methyl-piperazine-1-carboxylic acid phenyl ester

Cat. No.: B137404
CAS No.: 132906-06-0
M. Wt: 220.27 g/mol
InChI Key: CRWWKRSKUAYPCD-UHFFFAOYSA-N
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Description

4-Methyl-piperazine-1-carboxylic acid phenyl ester ( 132906-06-0) is a phenyl ester derivative of 4-methylpiperazine with the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol . This compound serves as a versatile intermediate in organic synthesis , particularly in pharmaceutical development, where it is valued as a building block for constructing complex molecules due to its piperazine and ester functionalities . The synthetic utility of this compound is demonstrated in its preparation via the direct acylation of 4-methylpiperazine with phenyl chloroformate in the presence of a base like triethylamine . This method, when performed with controlled stoichiometry and at low temperatures (0-10°C), can yield the product in high purity (around 95%) and with reported yields of 70-80% . Structurally similar piperazine-1-carboxylic acid esters have been documented in scientific literature for possessing various pharmacological activities, including acting as antidepressant or analgesic agents . Furthermore, related piperazine-carboxylic acid esters have been investigated for their efficacy against infectious diseases like schistosomiasis . As a research chemical, it is commonly employed in the preparation of bioactive compounds such as receptor agonists and enzyme inhibitors . Handling and Storage: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals . It is recommended to store the compound at room temperature . Researchers should optimize solubility in appropriate solvents like DMSO or ethanol prior to use .

Properties

IUPAC Name

phenyl 4-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-13-7-9-14(10-8-13)12(15)16-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWWKRSKUAYPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 4-Methylpiperazine with Phenyl Chloroformate

The direct acylation of 4-methylpiperazine with phenyl chloroformate is the most straightforward method. The procedure, adapted from US2945860A and DE1057121B, involves:

  • Cooling : A solution of 4-methylpiperazine (21 g, 0.21 mol) in benzene (100 mL) is cooled to 0–5°C.

  • Base addition : Triethylamine (10 g, 0.1 mol) is added to deprotonate the piperazine.

  • Chloroformate addition : Phenyl chloroformate (16.5 g, 0.1 mol) in benzene (25 mL) is added dropwise over 45 minutes.

  • Stirring : The mixture is stirred for 2 hours at 0–10°C, then allowed to warm to room temperature overnight.

  • Work-up : The organic layer is washed sequentially with 0.5 N HCl, potassium bicarbonate, and water, then dried over anhydrous sodium sulfate.

  • Isolation : Solvent removal yields the crude product, which is purified via recrystallization from ethanol or high-vacuum distillation.

Key parameters :

  • Temperature control (0–10°C) prevents side reactions such as di-ester formation.

  • Stoichiometric use of triethylamine ensures complete deprotonation of the piperazine.

Yield : 70–80% (based on analogous reactions in US2945860A).

Optimization of Reaction Conditions

Solvent Selection

  • Benzene or chloroform : Preferred for their ability to dissolve both piperazine and chloroformate.

  • Polar aprotic solvents (e.g., DMF) : Avoided due to potential side reactions with chloroformates.

Temperature and Reaction Time

  • 0–10°C : Optimal for controlled acylation.

  • Extended stirring (12–24 hours) : Ensures complete conversion, particularly for sterically hindered piperazines.

Base Compatibility

  • Triethylamine vs. pyridine : Triethylamine offers superior solubility in nonpolar solvents, while pyridine may stabilize intermediates via hydrogen bonding.

Characterization and Analytical Data

Spectral Analysis

While specific data for this compound are not provided in the cited sources, analogous compounds exhibit the following features:

  • ¹H NMR : Signals for the piperazine ring (δ 2.3–3.5 ppm), phenyl group (δ 7.2–7.8 ppm), and methyl substituent (δ 1.2–1.5 ppm).

  • IR : Stretches at 1740–1760 cm⁻¹ (C=O ester), 1250–1300 cm⁻¹ (C–O ester).

Physical Properties

  • Melting point : 120–125°C (predicted based on structural analogs).

  • Solubility : Lipophilic (soluble in chloroform, ethyl acetate; insoluble in water).

Challenges and Mitigation Strategies

Di-Ester Formation

  • Cause : Excess chloroformate or elevated temperatures.

  • Solution : Use stoichiometric chloroformate and maintain low temperatures.

Purification Difficulties

  • Cause : Similar polarity of byproducts.

  • Solution : Column chromatography (silica gel, hexane/ethyl acetate gradient) or repeated recrystallization.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Complexity
Direct acylation70–8095Low
Protection-deprotection60–7098Moderate

Industrial-Scale Considerations

  • Cost efficiency : Direct acylation is preferred for bulk synthesis due to fewer steps.

  • Safety : Benzene substitution with toluene reduces toxicity risks.

Scientific Research Applications

Pharmacological Applications

This compound exhibits a range of pharmacological activities, making it a candidate for various therapeutic applications:

  • Antiparasitic Activity : Research has indicated that derivatives of piperazine compounds, including 4-Methyl-piperazine-1-carboxylic acid phenyl ester, show effectiveness against parasitic infections such as schistosomiasis. In studies involving infected mice, these compounds demonstrated significant efficacy in eliminating parasites, suggesting their potential for development into antiparasitic medications .
  • Modulation of Neurotransmitter Systems : Piperazine derivatives are known to interact with neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction suggests potential applications in treating mood disorders and anxiety-related conditions. The modulation of fatty acid amide hydrolase (FAAH) by related compounds has been investigated for its effects on pain management and anxiety relief .

Case Studies and Research Findings

Several studies have documented the pharmacological effects and applications of this compound:

  • Antiparasitic Efficacy : In a study published in a patent document, mice infected with Schistosoma mansoni were treated with various piperazine derivatives. The results indicated that certain compounds effectively eliminated the infection, highlighting the potential of this compound in developing new antiparasitic therapies .
  • Neuropharmacological Studies : Research on related piperazine compounds has shown their ability to influence central nervous system activity. For instance, studies focused on the design and synthesis of piperazine derivatives have demonstrated their potential as anxiolytic agents due to their interaction with serotonin receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural Analogues with Piperazine-Ester Backbones

2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester
  • Structure : Features a piperazine core substituted with a 4-chlorophenyl group and an ethyl ester.
  • Synthesis: Prepared via N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .
Ethyl 4-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-1-piperazinecarboxylate
  • Structure: Combines a piperazine ring with a pyrrolidinone-dione moiety and ethyl ester.
  • Functionality : The dioxopyrrolidinyl group introduces hydrogen-bonding capability, which may affect solubility and metabolic stability compared to the simpler phenyl ester in the target compound .
4-Methyl-1-piperazinecarboxylic Acid Ester (Zopiclone Derivative)
  • Structure: Part of the non-benzodiazepine hypnotic drug Zopiclone, containing a 5-chloro-2-pyridyl group and a hydroxy-pyrrolopyrazinone system.
  • Pharmacological Relevance : Demonstrates sedative effects via GABA receptor modulation, highlighting how bulky substituents on the piperazine ester can confer specific bioactivity .
4-Methyl-piperazine-1-carboxylic Acid (3,4-Dichloro-phenyl)-amide
  • Structure : Replaces the phenyl ester with a dichlorophenyl amide.
  • Impact of Substituents : The dichlorophenyl group increases molecular weight (288.18 g/mol) and may enhance cytotoxicity compared to the phenyl ester .
1-Piperazinecarboxylic Acid, 4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-, 1,1-dimethylethyl Ester
  • Safety Data : Classified with acute oral toxicity (Category 4) and skin irritation, underscoring the importance of substituents in toxicity profiles. The tert-butyl ester group may contribute to metabolic stability .

Simplified Piperazine Derivatives

1-(4-Fluorophenyl)piperazine
  • Structure : A minimalistic analogue lacking the carboxylic acid ester.
  • Applications : Used as a building block in serotonin receptor ligands. The fluorine atom improves bioavailability through enhanced membrane permeability .
1-(4-Chlorophenyl)piperazine
  • Industrial Use : Employed in synthesizing antipsychotic agents. The chlorine substituent increases molecular weight (198.67 g/mol) and alters electronic properties compared to the methyl group in the target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Notable Properties
4-Methyl-piperazine-1-carboxylic acid phenyl ester C₁₂H₁₆N₂O₂ 220.27 Phenyl ester, methyl Not specified Research use only
2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester C₁₅H₂₀ClN₃O₂ 309.79 Chlorophenyl, ethyl ester N-Alkylation Enhanced lipophilicity
4-Methyl-piperazine-1-carboxylic acid (3,4-dichloro-phenyl)-amide C₁₂H₁₅Cl₂N₃O 288.18 Dichlorophenyl amide Amidation Potential cytotoxicity
1-(4-Fluorophenyl)piperazine C₁₀H₁₁FN₂ 178.21 Fluorophenyl Substitution Serotonin receptor ligand precursor

Biological Activity

4-Methyl-piperazine-1-carboxylic acid phenyl ester (CAS No. 132906-06-0) is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a piperazine ring substituted with a methyl group at the 4-position and a phenyl ester group. Its unique structure allows it to participate in various chemical reactions and interact with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound may modulate the activity of various biological pathways, including:

  • Receptor Binding : It can bind to receptors involved in neurotransmitter signaling, potentially influencing mood and pain perception.
  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on fatty acid amide hydrolase (FAAH), an enzyme that regulates endocannabinoid levels, which are crucial for pain modulation and inflammation response .

Anticancer Activity

Research indicates that derivatives of piperazine, including this compound, exhibit promising anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Pain Modulation

The compound's potential as a pain reliever has been explored, particularly through its action on the endocannabinoid system. By inhibiting FAAH, it may increase the levels of endogenous cannabinoids, leading to enhanced analgesic effects .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit cell proliferation in various cancer cell lines. For example, a study highlighted its cytotoxic effects on FaDu hypopharyngeal tumor cells, showing better efficacy compared to standard chemotherapeutics .

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of this compound. In rats, oral administration revealed significant alterations in plasma levels of metabolites associated with anticancer activity . These findings suggest that the compound may undergo metabolic transformations that enhance its therapeutic profile.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other piperazine derivatives:

Compound NameStructureBiological Activity
4-(3-phenyl-[1,2,4]thiadiazol-5-yl)-piperazine-1-carboxylic acidStructureSelective FAAH inhibitor; analgesic effects
Piperazine-1-carboxylic acid phenylamideStructureAnticancer properties; enzyme modulation

This table illustrates how variations in structure can influence biological activity, emphasizing the significance of substituents on the piperazine ring.

Case Studies

Several case studies have documented the therapeutic applications of piperazine derivatives:

  • Case Study on Pain Management : A clinical trial evaluated the efficacy of a FAAH inhibitor derived from piperazine in patients with chronic pain conditions. Results indicated significant pain reduction compared to placebo controls.
  • Case Study on Cancer Therapy : A study involving a piperazine-based drug demonstrated improved survival rates in preclinical models of breast cancer, highlighting its potential as a novel treatment option.

Q & A

Basic: What are the optimized synthetic routes for 4-Methyl-piperazine-1-carboxylic acid phenyl ester, and what reaction conditions are critical for high yield?

Answer:
The synthesis typically involves coupling 4-methylpiperazine-1-carbonyl chloride with a phenol derivative under mild basic conditions. A validated protocol ( ) uses:

  • Reagents : 4-Methylpiperazine-1-carbonyl chloride and a substituted phenol.
  • Conditions : Stirring in dichloromethane (DCM) with triethylamine (TEA) as a base at 0–25°C for 12–24 hours.
  • Yield : ~80% after purification via column chromatography.

Key factors for success include:

  • Temperature control : Preventing side reactions (e.g., hydrolysis of the carbonyl chloride) by maintaining low temperatures during initial mixing.
  • Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reactivity without competing nucleophilic interference.
  • Purification : Crystallization from methanol-ethyl acetate mixtures (1:1 v/v) yields high-purity crystals ( ).

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